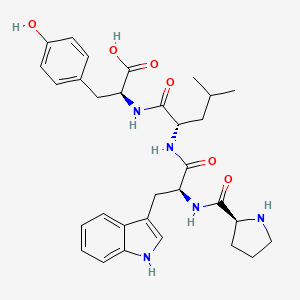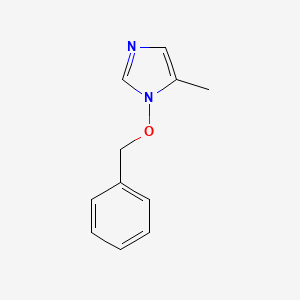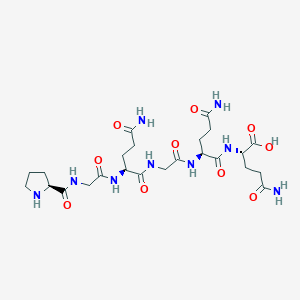![molecular formula C25H23Si B14253612 Dimethyl[3-(perylen-3-YL)propyl]silyl CAS No. 188769-90-6](/img/structure/B14253612.png)
Dimethyl[3-(perylen-3-YL)propyl]silyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl[3-(perylen-3-yl)propyl]silyl is a chemical compound that features a perylene moiety attached to a silicon atom via a propyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[3-(perylen-3-yl)propyl]silyl typically involves the reaction of perylene derivatives with organosilicon compounds. One common method includes the hydrosilylation of a perylene-containing alkene with a dimethylsilyl reagent under the influence of a platinum catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl[3-(perylen-3-yl)propyl]silyl can undergo various chemical reactions, including:
Oxidation: The perylene moiety can be oxidized to form perylenequinone derivatives.
Reduction: Reduction reactions can convert the perylene moiety to dihydroperylene derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the dimethyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable catalyst, such as a Lewis acid.
Major Products
The major products formed from these reactions include various perylene derivatives with altered electronic properties, which can be useful in different applications such as organic semiconductors and fluorescent dyes.
Aplicaciones Científicas De Investigación
Dimethyl[3-(perylen-3-yl)propyl]silyl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in fluorescence microscopy.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which Dimethyl[3-(perylen-3-yl)propyl]silyl exerts its effects is primarily through its interaction with electronic systems. The perylene moiety can participate in π-π stacking interactions, which are crucial for its role in organic electronics. Additionally, the silicon atom can form strong bonds with other elements, enhancing the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl[3-(3-perylenyl)propyl]silane
- 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane
Uniqueness
Dimethyl[3-(perylen-3-yl)propyl]silyl is unique due to the presence of the perylene moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring high fluorescence and stability, such as in OLEDs and biological imaging.
Propiedades
Número CAS |
188769-90-6 |
|---|---|
Fórmula molecular |
C25H23Si |
Peso molecular |
351.5 g/mol |
InChI |
InChI=1S/C25H23Si/c1-26(2)16-6-9-17-14-15-23-21-12-4-8-18-7-3-11-20(24(18)21)22-13-5-10-19(17)25(22)23/h3-5,7-8,10-15H,6,9,16H2,1-2H3 |
Clave InChI |
ZKCVIESRGKCPOW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)CCCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate](/img/structure/B14253533.png)



![2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde](/img/structure/B14253554.png)

![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)

![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
